Methyl[(piperidin-4-yl)methyl]propylamine

Catalog No.
S15697621
CAS No.
M.F
C10H22N2
M. Wt
170.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl[(piperidin-4-yl)methyl]propylamine

Product Name

Methyl[(piperidin-4-yl)methyl]propylamine

IUPAC Name

N-methyl-N-(piperidin-4-ylmethyl)propan-1-amine

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

InChI

InChI=1S/C10H22N2/c1-3-8-12(2)9-10-4-6-11-7-5-10/h10-11H,3-9H2,1-2H3

InChI Key

GBPRUCAHSGXVKR-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)CC1CCNCC1

Methyl[(piperidin-4-yl)methyl]propylamine is an organic compound characterized by its unique structure, which consists of a propylamine backbone with a piperidine ring substituted at the fourth position. This compound belongs to a class of amines known for their diverse biological activities and potential therapeutic applications. The presence of the piperidine moiety, a six-membered ring containing one nitrogen atom, enhances the compound's interaction with biological targets, making it a subject of interest in medicinal chemistry.

Typical of amines and piperidine derivatives. These include:

  • Alkylation Reactions: The amine group can react with alkyl halides to form more complex amines.
  • N-acylation: The nitrogen atom can be acylated, leading to the formation of amides.
  • Reductive Amination: This reaction involves the conversion of aldehydes or ketones into amines using reducing agents, which can be particularly useful in synthesizing derivatives with enhanced biological activity.

The reactivity of this compound allows for modifications that can lead to new derivatives with potentially improved pharmacological profiles.

Methyl[(piperidin-4-yl)methyl]propylamine exhibits significant biological activities, primarily due to its structural similarity to neurotransmitters and other biologically active compounds. Studies have indicated that compounds with piperidine structures often demonstrate:

  • Antidepressant Effects: Similar compounds have been explored for their potential use in treating depression through mechanisms involving serotonin and norepinephrine reuptake inhibition.
  • Anticancer Properties: Some piperidine derivatives have shown cytotoxicity against various cancer cell lines, suggesting potential applications in oncology.
  • Neurological Activity: The compound may interact with neurotransmitter systems, influencing cognitive functions and mood regulation.

The synthesis of methyl[(piperidin-4-yl)methyl]propylamine can be achieved through several methods:

  • Direct Alkylation: The reaction of piperidine with propylamine in the presence of alkylating agents such as methyl iodide can yield the desired compound.
  • Reductive Amination: This involves reacting a suitable aldehyde or ketone with piperidine and reducing agents like sodium cyanoborohydride or lithium aluminum hydride.
  • Multi-step Synthesis: Starting from commercially available precursors, multi-step synthetic routes can be employed to introduce the piperidine moiety followed by amination.

These methods provide flexibility in synthesizing various derivatives by altering starting materials and reaction conditions.

Methyl[(piperidin-4-yl)methyl]propylamine has several notable applications:

  • Pharmaceutical Development: It serves as a lead compound for developing new antidepressants and neuroprotective agents.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological activity against pests and pathogens.

Research into the interaction profiles of methyl[(piperidin-4-yl)methyl]propylamine has revealed its potential to bind with various receptors and enzymes:

  • Receptor Binding Studies: Investigations into its affinity for serotonin and dopamine receptors suggest its utility in treating mood disorders.
  • Enzyme Inhibition Studies: The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter levels.

These studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Methyl[(piperidin-4-yl)methyl]propylamine shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructureBiological ActivityUnique Features
MethylphenidatePiperidine derivativeCNS stimulantUsed primarily for ADHD treatment
QuetiapinePiperazine derivativeAntipsychoticMulti-receptor antagonist
DonepezilPiperidine derivativeAlzheimer's treatmentAcetylcholinesterase inhibitor
SarpogrelatePiperidine derivativeAntiplatelet agentSelective serotonin receptor antagonist

Methyl[(piperidin-4-yl)methyl]propylamine is unique due to its specific combination of properties that may enhance both antidepressant and neuroprotective effects, setting it apart from other similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

170.178298710 g/mol

Monoisotopic Mass

170.178298710 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-15

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